Pyridinium, 2-((cyclopentyldithio)methyl)-4-methoxy-3-methyl-1-(1,5,6,7-tetrahydro-5,5,7,7-tetramethyl-6-oxoindeno(5,6-d)imidazol-2-yl)-, chloride
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Overview
Description
Pyridinium, 2-((cyclopentyldithio)methyl)-4-methoxy-3-methyl-1-(1,5,6,7-tetrahydro-5,5,7,7-tetramethyl-6-oxoindeno(5,6-d)imidazol-2-yl)-, chloride: is a complex organic compound with a unique structure that combines a pyridinium ring with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 2-((cyclopentyldithio)methyl)-4-methoxy-3-methyl-1-(1,5,6,7-tetrahydro-5,5,7,7-tetramethyl-6-oxoindeno(5,6-d)imidazol-2-yl)-, chloride typically involves multiple steps:
Formation of the Pyridinium Ring: The pyridinium ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Introduction of Functional Groups: The cyclopentyldithio, methoxy, and methyl groups are introduced through specific reactions, such as alkylation and substitution.
Final Assembly: The final compound is assembled by combining the pyridinium ring with the indenoimidazolyl moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Pyridinium, 2-((cyclopentyldithio)methyl)-4-methoxy-3-methyl-1-(1,5,6,7-tetrahydro-5,5,7,7-tetramethyl-6-oxoindeno(5,6-d)imidazol-2-yl)-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.
Scientific Research Applications
Pyridinium, 2-((cyclopentyldithio)methyl)-4-methoxy-3-methyl-1-(1,5,6,7-tetrahydro-5,5,7,7-tetramethyl-6-oxoindeno(5,6-d)imidazol-2-yl)-, chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Pyridinium, 2-((cyclopentyldithio)methyl)-4-methoxy-3-methyl-1-(1,5,6,7-tetrahydro-5,5,7,7-tetramethyl-6-oxoindeno(5,6-d)imidazol-2-yl)-, chloride involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Affecting receptor-mediated signaling pathways.
Modulating Gene Expression: Influencing the expression of specific genes involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- Pyridinium, 4-methoxy-3-methyl-2-[(propyldithio)methyl]-1-(1,5,6,7-tetrahydro-5,5,7,7-tetramethyl-6-oxoindeno(5,6-d)imidazol-2-yl)-, chloride
- Pyridinium, 4-methoxy-3-methyl-2-[(butyldithio)methyl]-1-(1,5,6,7-tetrahydro-5,5,7,7-tetramethyl-6-oxoindeno(5,6-d)imidazol-2-yl)-, chloride
Uniqueness
Pyridinium, 2-((cyclopentyldithio)methyl)-4-methoxy-3-methyl-1-(1,5,6,7-tetrahydro-5,5,7,7-tetramethyl-6-oxoindeno(5,6-d)imidazol-2-yl)-, chloride is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
124473-30-9 |
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Molecular Formula |
C27H34ClN3O2S2 |
Molecular Weight |
532.2 g/mol |
IUPAC Name |
2-[2-[(cyclopentyldisulfanyl)methyl]-4-methoxy-3-methylpyridin-1-ium-1-yl]-5,5,7,7-tetramethyl-3H-cyclopenta[f]benzimidazol-6-one;chloride |
InChI |
InChI=1S/C27H34N3O2S2.ClH/c1-16-22(15-33-34-17-9-7-8-10-17)30(12-11-23(16)32-6)25-28-20-13-18-19(14-21(20)29-25)27(4,5)24(31)26(18,2)3;/h11-14,17H,7-10,15H2,1-6H3,(H,28,29);1H/q+1;/p-1 |
InChI Key |
CEMOLVHEGJKRQG-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=C[N+](=C1CSSC2CCCC2)C3=NC4=C(N3)C=C5C(=C4)C(C(=O)C5(C)C)(C)C)OC.[Cl-] |
Origin of Product |
United States |
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